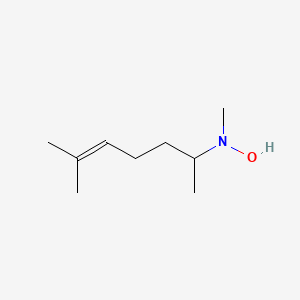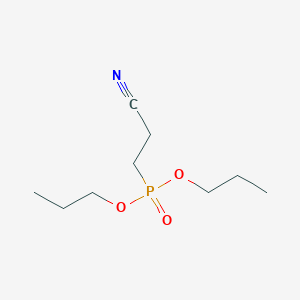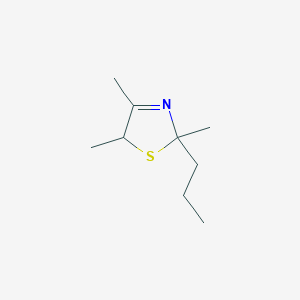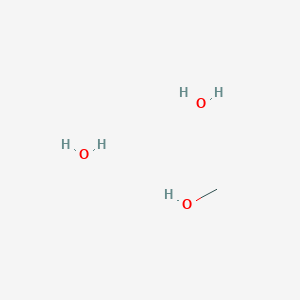
N,N-Bis(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-methylphenyl)urea: is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where both nitrogen atoms are substituted with 2-methylphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N,N-Bis(2-methylphenyl)urea involves the nucleophilic addition of 2-methylaniline to an isocyanate.
Reaction with Phosgene: Another method involves the reaction of 2-methylaniline with phosgene to form the corresponding isocyanate, which then reacts with another molecule of 2-methylaniline to form the urea derivative.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. For example, the use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Bis(2-methylphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both of the 2-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-methylphenyl)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Bis(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-ethyl-6-methylphenyl)urea: Similar in structure but with ethyl groups instead of methyl groups.
N,N-Bis(3-methylphenyl)urea: Similar but with the methyl groups in the 3-position instead of the 2-position.
Uniqueness: N,N-Bis(2-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of 2-methylphenyl groups provides distinct steric and electronic properties compared to other urea derivatives .
Eigenschaften
CAS-Nummer |
64633-42-7 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1,1-bis(2-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18) |
InChI-Schlüssel |
UUDHOBLDAUSWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)






![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)



